6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride
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Overview
Description
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both azetidine and chroman moieties in its structure makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves a multi-step process. One common method includes the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of modularly designed organocatalysts (MDOs). This reaction proceeds through a domino Michael/hemiacetalization mechanism, followed by PCC oxidation and dehydroxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like AgNO3/K2S2O8.
Reduction: Typically involves reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions:
Oxidation: AgNO3/K2S2O8 in a radical cascade cyclization reaction.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of chroman-4-ones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine-chroman derivatives.
Scientific Research Applications
6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Spiroindole derivatives: Known for their biological activities and structural similarities.
Spirooxindole derivatives: Widely studied for their pharmacological properties.
Spiroacetals: Used in natural product synthesis and medicinal chemistry.
Uniqueness: 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spiro linkage and the presence of both azetidine and chroman moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClNO3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
6-methoxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H13NO3.ClH/c1-15-8-2-3-11-9(4-8)10(14)5-12(16-11)6-13-7-12;/h2-4,13H,5-7H2,1H3;1H |
InChI Key |
VFYLCGNDYUGKAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3(CC2=O)CNC3.Cl |
Origin of Product |
United States |
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